REACTION_SMILES
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[C:16](=[O:17])([OH:18])[O-:19].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]([CH2:12][OH:13])([CH3:14])[CH3:15])[cH:6][cH:7][c:8]1[O:9][CH3:10].[Cl:28][CH2:29][Cl:30].[Na+:20].[Na+:26].[Na+:27].[S:21]([O-:22])([O-:23])(=[O:24])=[S:25]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]([CH:12]=[O:13])([CH3:14])[CH3:15])[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(C)(C)CO)cc1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
O=S([O-])([O-])=S
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
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Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(C)(C)C=O)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |